4-环己基苯胺

描述

Synthesis Analysis

4-Cyclohexylaniline synthesis involves multiple approaches, including organocatalytic reactions and palladium-catalyzed processes. For example, Cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of structurally diverse 2-amino-4H-chromenes through multicomponent reactions, highlighting its versatility in synthesis methods (Mitragotri et al., 2023). Additionally, palladium-catalyzed ester α-arylation followed by decarboxylation has been employed for the synthesis of 4-(heteroaryl)cyclohexanones, demonstrating alternative routes for synthesizing cyclohexylamine derivatives (Zhou et al., 2017).

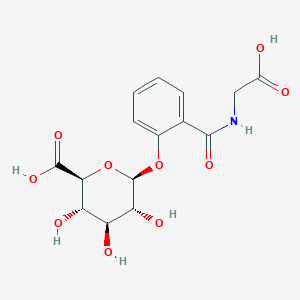

Molecular Structure Analysis

The molecular structure of 4-Cyclohexylaniline and its derivatives is pivotal in determining its chemical reactivity and properties. Studies have explored various structural aspects, such as the conformational preferences and stereochemistry of cyclohexylamine derivatives. For instance, the synthesis of optically active trans 4-cyclohexyl-L-proline, an intermediate in drug synthesis, demonstrates the importance of molecular structure in the pharmaceutical applications of cyclohexylamine derivatives (Kalisz et al., 2005).

Chemical Reactions and Properties

4-Cyclohexylaniline participates in various chemical reactions, including organocatalysis, hydrogenation, and reactions involving its amino group. Its ability to act as an organocatalyst and participate in hydrogenation reactions showcases its versatility in synthetic chemistry. For example, an improved synthesis of trifluoromethyl-cyclohexylamines via hydrogenation of trifluoromethylanilines demonstrates the chemical reactivity of cyclohexylaniline derivatives under specific conditions (Alekseenko et al., 2012).

Physical Properties Analysis

The physical properties of 4-Cyclohexylaniline, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific studies on the physical properties of 4-Cyclohexylaniline were not highlighted in this search, these properties can generally be inferred from the structural characteristics and are important for practical applications in synthesis and industrial processes.

Chemical Properties Analysis

The chemical properties of 4-Cyclohexylaniline, including its reactivity with other compounds, its role as a catalyst or reactant in synthesis, and its potential for forming various derivatives, are essential for understanding its applications in chemistry. The inhibition of estrogen synthetase by 4-Cyclohexylaniline demonstrates its biochemical relevance and potential therapeutic applications (Kellis & Vickery, 1984).

科学研究应用

光解和反应性研究:Guizzardi 等人(2001 年)探索了通过 4-氯苯胺的光解生成和反应 4-氨基苯基阳离子。他们发现 4-氯苯胺及其衍生物在极性介质中发生光异解,导致苯基阳离子的形成。该过程对于理解相关化合物的化学行为至关重要 (Guizzardi 等人,2001 年)。

杂双功能连接子的合成:Leonard 和 Bruncková(2012 年)讨论了琥珀酰亚胺基-4-(N-马来酰亚甲基)环己烷-1-羧酸酯(SMCC)的合成,该化合物用于免疫测定、肿瘤成像放射性标记、治疗剂递送以及其他生物技术应用。他们的工作重点是 SMCC 的简明、高产合成方法 (Leonard 和 Bruncková,2012 年)。

色烯衍生物的多组分合成:Boominathan 等人(2011 年)进行了一项研究,使用一锅、原子经济的过程合成具有药用前景的 4H-色烯衍生物。他们利用环己烷-1,3-二酮等化合物进行合成,突出了环己烷衍生物在药物化学中的多功能性 (Boominathan 等人,2011 年)。

基于环己二烯的替代物的离子转移反应:Walker 和 Oestreich(2019 年)描述了基于环己-1,4-二烯的难以处理化合物的替代物的开发。这项研究对于理解在没有金属的情况下进行离子转移反应至关重要,为更清洁、更安全的化学过程提供了见解 (Walker 和 Oestreich,2019 年)。

布朗斯特酸催化的转移氢化:Chatterjee 和 Oestreich(2016 年)探索了环己-1,4-二烯在布朗斯特酸催化的转移氢化中的应用。这项研究证明了环己烷衍生物在促进转移氢化(有机合成中至关重要的反应)中的潜力 (Chatterjee 和 Oestreich,2016 年)。

电化学氧化的研究:Zettersten 等人(2009 年)研究了 4-氯苯胺的电化学氧化,证明了各种氧化和还原二聚体的形成。这项研究有助于理解与环己烷衍生物的合成和操作相关的电化学 (Zettersten 等人,2009 年)。

作用机制

Target of Action

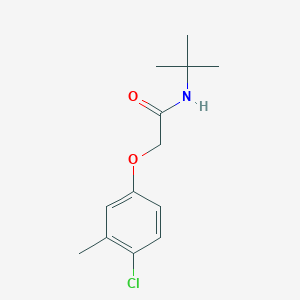

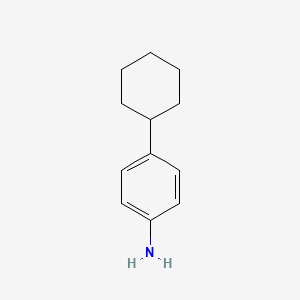

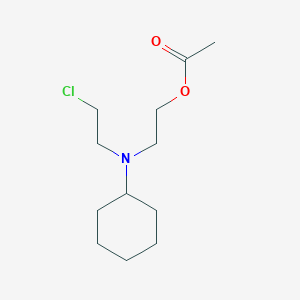

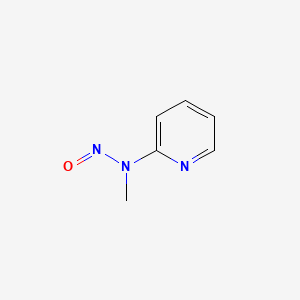

4-Cyclohexylaniline is a chemical compound with the linear formula C12H17N

Mode of Action

It has been used as a reactant in nucleophilic acylation to form n-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides . This suggests that it may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

The specific biochemical pathways affected by 4-Cyclohexylaniline are currently unknown. It has been used in the synthesis of n-(4-cyclohexylphenyl)-2-morpholino-acetamide , suggesting that it may be involved in the modification of proteins or other biomolecules.

Result of Action

It has been used in the synthesis of various compounds , suggesting that it may have potential applications in chemical synthesis and possibly in drug development.

安全和危害

未来方向

The future directions of 4-Cyclohexylaniline are not fully understood and require further investigation .

Relevant Papers

A paper titled “Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters” discusses the reductive amination of phenolics with cyclohexylamine using Pd/C and Rh/C as catalysts .

属性

IUPAC Name |

4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNMBIKJQAKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213154 | |

| Record name | 4-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylaniline | |

CAS RN |

6373-50-8 | |

| Record name | 4-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Cyclohexylaniline exert its effect on steroidogenesis?

A1: 4-Cyclohexylaniline acts as a potent aromatase inhibitor. [] Aromatase is an enzyme crucial for the conversion of androgens (like testosterone and androstenedione) to estrogens. By inhibiting aromatase, 4-Cyclohexylaniline effectively reduces the production of estradiol. [, ] This inhibition has downstream consequences on progesterone production in the human corpus luteum. While low, physiological concentrations of estradiol can stimulate progesterone production, higher, pharmacological levels of estradiol can have the opposite effect, leading to a decrease in progesterone production. [] Therefore, by reducing estradiol levels, 4-Cyclohexylaniline can indirectly influence progesterone synthesis.

Q2: What is known about the structural features of 4-Cyclohexylaniline that are important for its activity?

A2: 4-Cyclohexylaniline is a structurally simpler analog of the drug aminoglutethimide, yet it exhibits greater potency in inhibiting aromatase. [] Studies have shown that the arylamine moiety of both 4-Cyclohexylaniline and aminoglutethimide is essential for their inhibitory activity. [] This arylamine group is responsible for coordinating with the heme-iron of the aromatase cytochrome P450 enzyme, leading to its inhibition. [] Interestingly, unlike aminoglutethimide, 4-Cyclohexylaniline does not require the complex glutarimide ring or the chiral 3-ethyl substituent for high-affinity binding to aromatase. [] This suggests that the specific structure of the cyclohexyl group in 4-Cyclohexylaniline plays a crucial role in its interaction with the aromatase enzyme.

Q3: Beyond its role in steroidogenesis, has 4-Cyclohexylaniline been investigated for other applications?

A3: Recent research has explored the potential use of 4-Cyclohexylaniline as part of a novel alkylating chemotherapeutic agent, specifically a phenyl-chloroethyl urea derivative. [, ] In these studies, 4-Cyclohexylaniline was reacted with 2-ethyl isocyanate to form cyclohexylphenyl-chloroethyl urea (CCEU). CCEU demonstrated promising anti-proliferative effects on multiple myeloma and acute myeloid leukemia (AML) cells. [, ] This activity was linked to CCEU's ability to target and alkylate prohibitin, a mitochondrial protein found to be overexpressed in these cancer cells. [, ] While further research is needed to fully elucidate the mechanism of action and therapeutic potential of CCEU, these studies highlight the possibility of utilizing 4-Cyclohexylaniline as a building block for novel anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

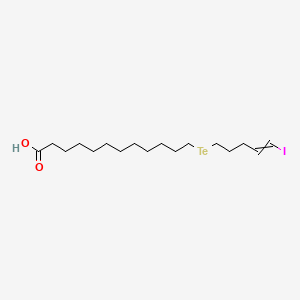

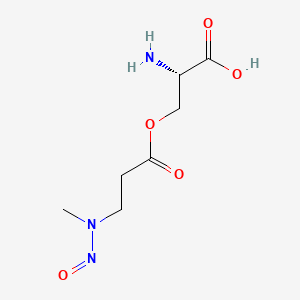

![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)